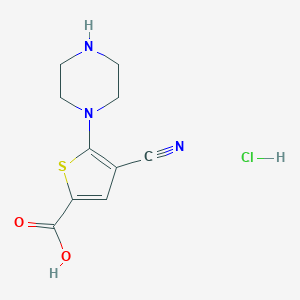

4-Cyano-5-(piperazin-1-yl)thiophene-2-carboxylic acid hydrochloride

Description

4-Cyano-5-(piperazin-1-yl)thiophene-2-carboxylic acid hydrochloride is a thiophene-based heterocyclic compound featuring a cyano group at the 4-position and a piperazine moiety at the 5-position of the thiophene ring. The carboxylic acid group at the 2-position enhances solubility in polar solvents, while the hydrochloride salt improves crystallinity and stability.

Properties

IUPAC Name |

4-cyano-5-piperazin-1-ylthiophene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S.ClH/c11-6-7-5-8(10(14)15)16-9(7)13-3-1-12-2-4-13;/h5,12H,1-4H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPPWONEECCCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(S2)C(=O)O)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2034154-81-7 | |

| Record name | 2-Thiophenecarboxylic acid, 4-cyano-5-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2034154-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-5-(piperazin-1-yl)thiophene-2-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the thiophene intermediate.

Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, where the thiophene intermediate is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Gewald reaction and employing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-5-(piperazin-1-yl)thiophene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

4-Cyano-5-(piperazin-1-yl)thiophene-2-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyano-5-(piperazin-1-yl)thiophene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The piperazine ring can interact with various receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Differences:

Substituent Position and Polarity: The target compound’s 4-cyano group is electron-withdrawing, which may polarize the thiophene ring and enhance reactivity toward nucleophilic attack. The methylthio group in ’s compound introduces sulfur-based lipophilicity, which could enhance blood-brain barrier penetration compared to the target’s piperazine group .

Piperazine Modifications: The target’s piperazine directly attached to the thiophene ring may facilitate interactions with acidic residues in biological targets (e.g., ATP-binding pockets). In LY 2409881 HCl (), the piperazine is part of a larger propylamino chain, extending its spatial reach for binding .

Salt Form and Solubility :

- Both the target compound and ’s analog are hydrochloride salts, enhancing aqueous solubility. However, ’s acetamidoarticaine HCl includes a methyl ester, which may act as a prodrug (hydrolyzed to carboxylic acid in vivo) .

The chlorophenyl group in ’s compound hints at agrochemical applications, common in thiophene derivatives .

Biological Activity

4-Cyano-5-(piperazin-1-yl)thiophene-2-carboxylic acid hydrochloride (CAS No. 2034154-81-7) is a heterocyclic compound characterized by a thiophene ring substituted with a cyano group, a piperazine ring, and a carboxylic acid group. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 267.76 g/mol. The compound exhibits properties typical of thiophene derivatives, including potential electron-donating characteristics due to the presence of the piperazine and cyano groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to act as an enzyme inhibitor, potentially affecting pathways involved in cancer progression and microbial resistance.

Antimicrobial Properties

Recent studies have indicated that this compound possesses significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines revealed that it induces apoptosis and inhibits cell proliferation in a dose-dependent manner. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |

| U-937 (Monocytic Leukemia) | 7.2 | Cell cycle arrest at G1 phase |

| HeLa (Cervical Cancer) | 6.5 | Increased p53 expression |

Case Studies

- Study on Breast Cancer Cell Lines : In a study involving MCF-7 and MDA-MB-231 cell lines, treatment with this compound resulted in significant apoptosis induction, evidenced by flow cytometry analysis showing increased Annexin V staining.

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of this compound revealed its effectiveness against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential application in treating infections caused by resistant pathogens.

Synthesis and Derivatives

The synthesis of this compound typically involves the Gewald reaction for thiophene formation followed by nucleophilic substitution to introduce the piperazine moiety. Research has also explored structural modifications to enhance biological activity, focusing on varying substituents on the thiophene ring.

Comparative Analysis with Similar Compounds

When compared to other thiophene derivatives, this compound exhibits unique biological profiles due to its specific functional groups:

| Compound | Biological Activity |

|---|---|

| 2-Thiophenecarboxylic acid | Moderate antibacterial activity |

| Piperazine-based compounds | Stronger antidepressant effects |

| 4-Cyano-thiophenes | Enhanced anticancer properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.